

Application Note: Quantitative Analysis of Triglycerides Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **18:1-19:2-18:1 TG-d5**

Cat. No.: **B12385154**

[Get Quote](#)

Introduction

Triglycerides (TGs) are a major class of lipids that play a crucial role in energy storage and metabolism. Accurate quantification of specific TG species is vital for researchers in various fields, including metabolic disease research and drug development. This application note describes a robust and sensitive method for the preparation of a standard curve for the quantification of triglycerides using **18:1-19:2-18:1 TG-d5** as an internal standard, followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation and instrument response.^[1]

Principle

This method utilizes the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard (**18:1-19:2-18:1 TG-d5**) is added to both the calibration standards and the unknown samples. The analyte and the internal standard co-elute during chromatographic separation and are detected by the mass spectrometer. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve. This approach

ensures high accuracy and precision by normalizing for any sample loss during preparation and for any fluctuations in ionization efficiency in the mass spectrometer.

Experimental Protocols

Materials and Reagents

- **18:1-19:2-18:1 TG-d5** standard (e.g., as a component of Avanti Polar Lipids UltimateSPLASH™ ONE)[2][3]
- Non-deuterated triglyceride standard (e.g., 18:1-18:1-18:1 TG)
- Chloroform (HPLC grade)
- Methanol (HPLC grade)
- Isopropanol (HPLC grade)
- Acetonitrile (LC-MS grade)
- Ammonium formate
- Formic acid
- Ultrapure water
- Biological matrix (e.g., human plasma, serum)

Protocol 1: Preparation of Standard Stock and Working Solutions

This protocol details the preparation of stock and working solutions for both the non-deuterated triglyceride standard (analyte) and the deuterated internal standard (**18:1-19:2-18:1 TG-d5**).

- Analyte Stock Solution (1 mg/mL):
 - Accurately weigh 10 mg of the non-deuterated triglyceride standard.
 - Dissolve in 10 mL of chloroform:methanol (1:1, v/v) to obtain a 1 mg/mL stock solution.

- Store at -20°C.
- Internal Standard Stock Solution (e.g., from UltimateSPLASH™ ONE):
 - The UltimateSPLASH™ ONE standard mixture is typically provided in a solution of dichloromethane:methanol (1:1, v/v).^[4] The concentration of each component is provided by the manufacturer.
 - If starting with a solid standard, prepare a 1 mg/mL stock solution in chloroform:methanol (1:1, v/v).
 - Store at -20°C as recommended.^[5]
- Analyte Working Solution (10 µg/mL):
 - Dilute 100 µL of the 1 mg/mL analyte stock solution with chloroform:methanol (1:1, v/v) to a final volume of 10 mL.
- Internal Standard Working Solution (1 µg/mL):
 - Dilute 10 µL of the 1 mg/mL internal standard stock solution with chloroform:methanol (1:1, v/v) to a final volume of 10 mL.

Protocol 2: Preparation of the Standard Curve

This protocol describes the serial dilution of the analyte working solution to generate a calibration curve.

- Label a series of microcentrifuge tubes for each calibration point (e.g., CAL 1 to CAL 8).
- Perform serial dilutions of the Analyte Working Solution (10 µg/mL) as described in the table below to create a calibration curve ranging from 0.05 µg/mL to 5 µg/mL.
- To each calibration standard, add a fixed amount of the Internal Standard Working Solution (1 µg/mL) to achieve a final concentration of 100 ng/mL.
- Evaporate the solvent under a gentle stream of nitrogen.

- Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 μ L of Acetonitrile:Isopropanol:Water, 65:30:5, v/v/v with 10 mM ammonium formate).

Protocol 3: Sample Preparation (Lipid Extraction from Plasma/Serum)

This protocol outlines a common method for extracting lipids from biological samples.

- Thaw plasma or serum samples on ice.
- To 50 μ L of sample, add 10 μ L of the Internal Standard Working Solution (1 μ g/mL).
- Add 1 mL of ice-cold methyl-tert-butyl ether (MTBE) and 300 μ L of methanol.
- Vortex for 1 minute and incubate on a shaker for 20 minutes at 4°C.
- Add 250 μ L of ultrapure water to induce phase separation.
- Vortex for 1 minute and centrifuge at 14,000 \times g for 10 minutes at 4°C.
- Carefully collect the upper organic layer containing the lipids into a new tube.
- Evaporate the solvent under a gentle stream of nitrogen.
- Reconstitute the lipid extract in 100 μ L of the initial mobile phase.

Protocol 4: LC-MS/MS Analysis

This protocol provides typical parameters for the analysis of triglycerides by LC-MS/MS.

- LC System: UHPLC system
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 μ m)
- Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.
- Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

- Gradient: A suitable gradient to separate the triglycerides of interest.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Positive electrospray ionization (ESI+)
- Analysis Mode: Multiple Reaction Monitoring (MRM). Monitor the precursor to product ion transitions for both the analyte and the internal standard. For triglycerides, ammonium adducts $[M+NH_4]^+$ are commonly used as precursor ions, with product ions resulting from the neutral loss of a fatty acid.[6][7]

Data Presentation

Table 1: Standard Curve Preparation

Calibration Level	Volume of Analyte Working Solution (10 μ g/mL)	Volume of Diluent (Chloroform:Methanol 1:1)	Final Analyte Concentration (μ g/mL)
CAL 1	5 μ L	995 μ L	0.05
CAL 2	10 μ L	990 μ L	0.10
CAL 3	25 μ L	975 μ L	0.25
CAL 4	50 μ L	950 μ L	0.50
CAL 5	100 μ L	900 μ L	1.00
CAL 6	250 μ L	750 μ L	2.50
CAL 7	500 μ L	500 μ L	5.00
Blank	0 μ L	1000 μ L	0.00

Table 2: LC-MS/MS Parameters for **18:1-19:2-18:1 TG-d5** and a Non-deuterated Analog

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
18:1-18:1-18:1 TG (Analyte)	902.8	601.5	35
18:1-19:2-18:1 TG-d5 (Internal Standard)	907.8	601.5	35

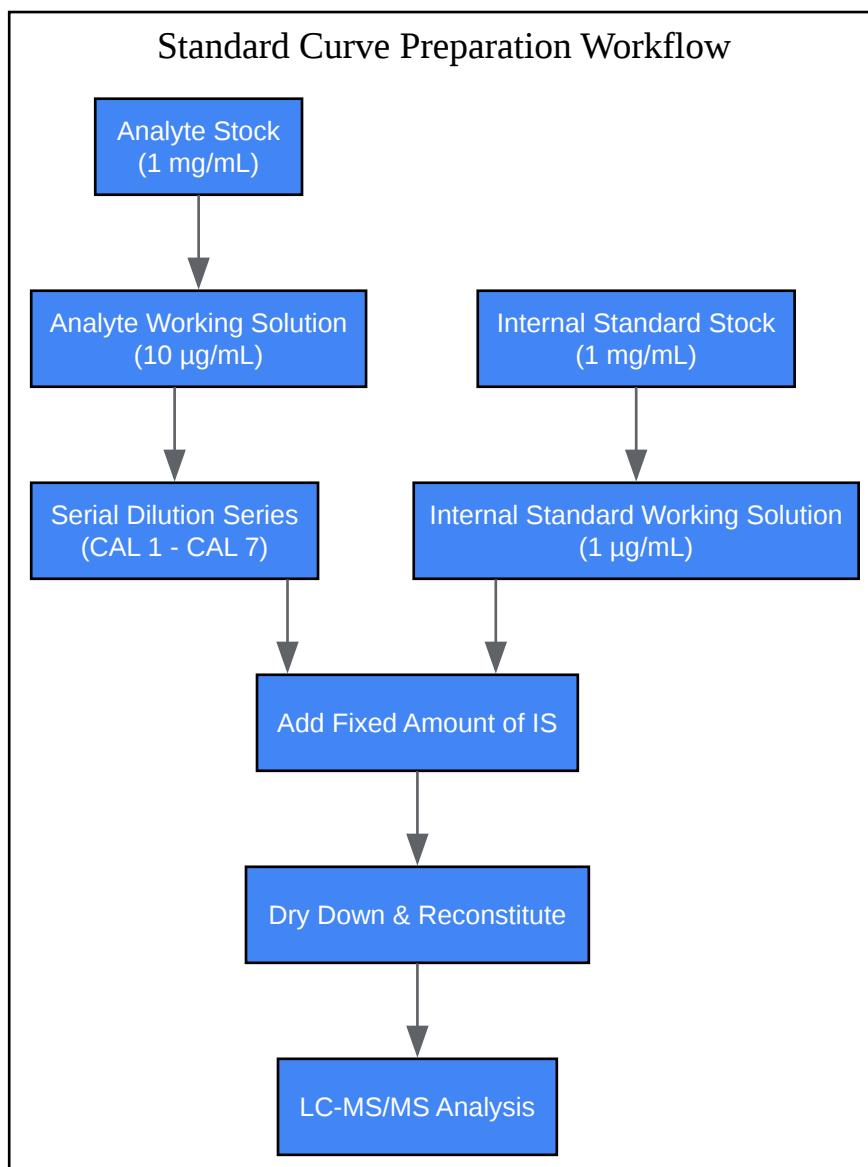
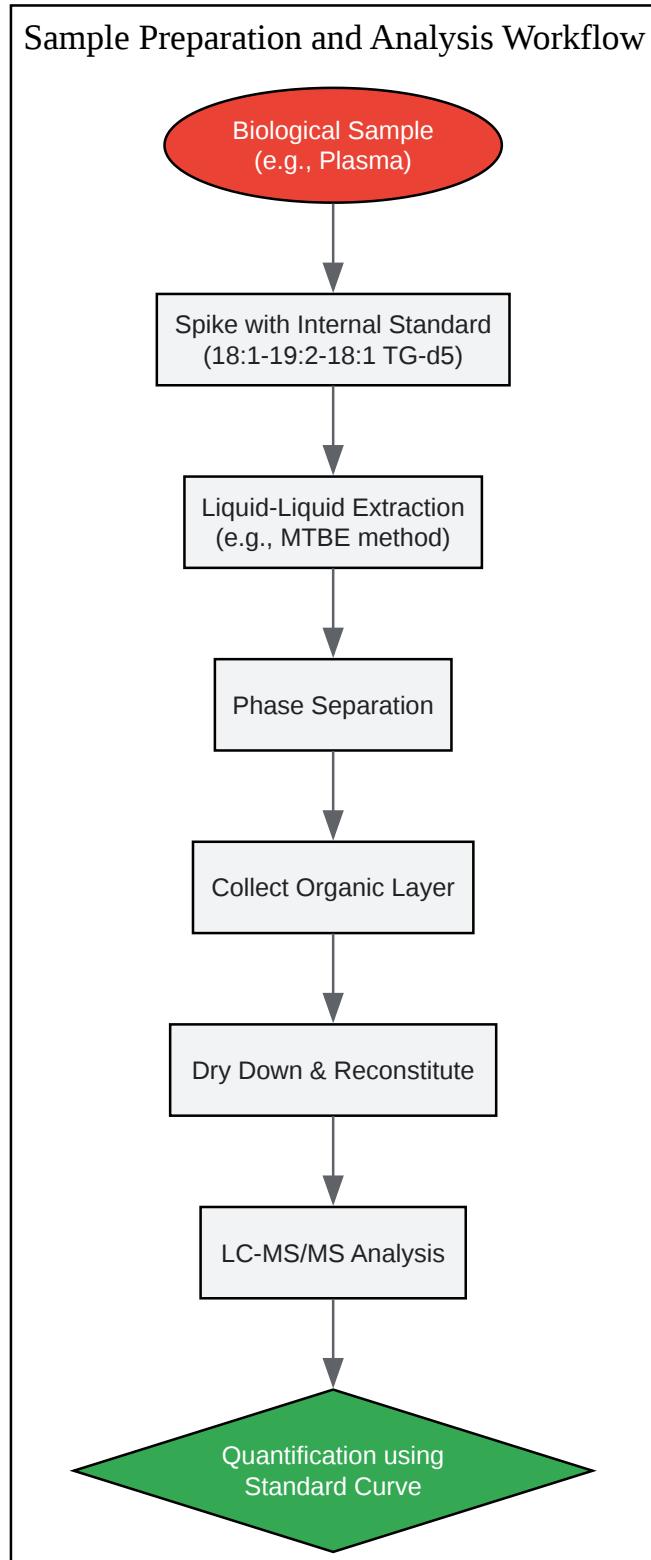

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Table 3: Example Standard Curve Data

Analyte Concentration ($\mu\text{g/mL}$)	Analyte Peak Area	Internal Standard Peak Area	Peak Area Ratio (Analyte/IS)
0.05	15,234	1,487,987	0.0102
0.10	31,056	1,502,345	0.0207
0.25	78,945	1,495,678	0.0528
0.50	155,876	1,510,987	0.1032
1.00	310,453	1,499,876	0.2070
2.50	785,987	1,505,432	0.5221
5.00	1,567,890	1,498,765	1.0461


This data can be used to generate a linear regression curve with an R^2 value > 0.99 for accurate quantification.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for preparing the triglyceride standard curve.

[Click to download full resolution via product page](#)

Caption: Workflow for sample preparation and triglyceride quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics [mdpi.com]
- 2. [avantiresearch.com](#) [avantiresearch.com]
- 3. SPLASH Brochure [online.flippingbook.com]
- 4. [avantiresearch.com](#) [avantiresearch.com]
- 5. A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (*Thlaspi arvense*) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [lcms.cz](#) [lcms.cz]
- 7. [lcms.cz](#) [lcms.cz]
- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Triglycerides Using a Deuterated Internal Standard]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12385154#preparing-a-standard-curve-with-18-1-19-2-18-1-tg-d5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com